[Functional Group Differentiation: Hydroxymethyl vs. Hydroxy vs. Methyl Substituents]
[(2-Hydroxy-4-methylphenyl)methyl]boronic acid (C8H11BO3, MW: 165.98) is distinguished from its closest structural analogs by the presence of a benzylic hydroxymethyl (-CH2OH) group . This functional group is not present in (2-hydroxy-4-methylphenyl)boronic acid (C7H9BO3, MW: 151.96), which has the hydroxyl group directly on the ring [1]. Compared to 2-(Hydroxymethyl)phenylboronic acid (C7H9BO3, MW: 151.96), the target compound has an additional methyl group at the 4-position, which increases steric bulk and lipophilicity [2]. This specific substitution pattern influences its reactivity in cross-coupling reactions, particularly by modulating the electron density on the aromatic ring and the steric environment around the boronic acid moiety . The hydroxymethyl group provides a unique synthetic handle for further derivatization (e.g., oxidation to an aldehyde or carboxylic acid, or conversion to a halide), enabling the construction of more complex molecular architectures not directly accessible from the simpler analogs .
| Evidence Dimension | Functional Group Composition and Molecular Weight |
|---|---|
| Target Compound Data | Formula: C8H11BO3; MW: 165.98 g/mol; Functional Groups: Boronic Acid (-B(OH)2), Benzylic Hydroxymethyl (-CH2OH), Methyl (-CH3) |
| Comparator Or Baseline | Comparator 1: (2-Hydroxy-4-methylphenyl)boronic acid; Formula: C7H9BO3; MW: 151.96 g/mol; Functional Groups: Boronic Acid, Phenolic Hydroxyl, Methyl [1]. Comparator 2: 2-(Hydroxymethyl)phenylboronic acid; Formula: C7H9BO3; MW: 151.96 g/mol; Functional Groups: Boronic Acid, Benzylic Hydroxymethyl [2]. |
| Quantified Difference | Molecular weight difference of +14.02 g/mol vs. comparators due to the additional methylene (-CH2-) or methyl (-CH3) group. Presence of unique benzylic hydroxymethyl group. |
| Conditions | Analysis based on chemical structure, molecular formula, and functional group identification. |
Why This Matters
The presence of the hydroxymethyl group is essential for researchers requiring a latent functional handle for subsequent synthetic steps, making this compound a non-substitutable building block for specific target molecules.
- [1] PubChem. (2026). (2-Hydroxy-4-methylphenyl)boronic acid. PubChem Compound Summary. View Source
- [2] Baidu Baike. (2025). 2-Hydroxymethylphenylboronic acid (CAS 87199-14-2). View Source
